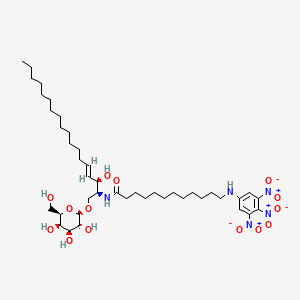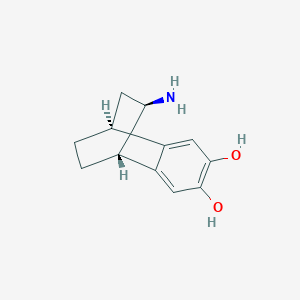
2,3-Dihydro-2-phenyl-4(1H)-quinolinone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
“2,3-Dihydro-2-phenyl-4(1H)-quinolinone” is a chemical compound that belongs to the quinolone family . Quinolones are a type of compounds that are ubiquitous in nature and exhibit various biological activities .
Synthesis Analysis
The synthesis of “2,3-Dihydro-2-phenyl-4(1H)-quinolinone” derivatives has been reported in literature . A series of 2,3-dihydro-2-phenyl-4-quinolones has been synthesized using acid-catalyzed one-pot reaction . The quinolones were prepared through cyclization of the condensation product that were formed by heating of arylamines and ethyl benzoylacetate in toluene .Applications De Recherche Scientifique
Applications in Pharmacy and Medicine:
- Quinolinones like 2,3-Dihydro-2-phenyl-4(1H)-quinolinone are used as building blocks in pharmacy and medicine due to their adaptability in molecular structures with different ligands (Michelini et al., 2019).
- These compounds have been studied for their anticancer and immunosuppressive properties. They show potential as inhibitors of topoisomerase, gyrase, and IMPDH (Hradil et al., 2009).
- Specific derivatives of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone exhibit significant cytotoxicity against human tumor cell lines and can inhibit tubulin polymerization, suggesting potential use in anticancer therapies (Hour et al., 2000).
Chemical Synthesis and Characterization:
- Various methods have been developed for synthesizing these compounds, including one-pot synthesis approaches and domino reactions (Kang et al., 2016), (Nammalwar & Bunce, 2013).
- Electrosynthesis techniques have been employed to create derivatives of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone, showcasing the versatility of this compound in chemical reactions (Batanero & Barba, 2003).
Pharmacological Properties:
- Derivatives of 2,3-Dihydro-2-phenyl-4(1H)-quinolinone exhibit a range of pharmacological activities. They have been found to inhibit monoamine oxidase, which could be beneficial in treating neurological disorders like Parkinson's disease (Meiring et al., 2013).
- These compounds also show potential in the treatment of pain as NR2B-selective N-methyl D-aspartate (NMDA) receptor antagonists (Kawai et al., 2007).
Propriétés
IUPAC Name |
2-phenyl-2,3-dihydro-1H-quinolin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13NO/c17-15-10-14(11-6-2-1-3-7-11)16-13-9-5-4-8-12(13)15/h1-9,14,16H,10H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PUCZUBFZQVSURB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(NC2=CC=CC=C2C1=O)C3=CC=CC=C3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13NO |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301317867 |
Source


|
| Record name | Azaflavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
223.27 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,3-Dihydro-2-phenyl-4(1H)-quinolinone | |
CAS RN |
16619-14-0 |
Source


|
| Record name | Azaflavanone | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=16619-14-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Azaflavanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301317867 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![Potassium [1,1'-biphenyl]-2-yl sulfate](/img/structure/B1142336.png)
![1-(2,2-Diphenyl-1,3-benzodioxol-5-yl)-2-[(2,3,4,6-tetra-O-acetyl-|A-D-glucopyranosyl)oxy]ethanone](/img/structure/B1142339.png)





